5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a complex organic compound often studied for its potential applications in pharmaceutical and chemical research. This compound contains several functional groups, including a benzyloxy group, a trifluoromethyl group, a piperazine ring, and a pyridin-4-one core, which make it an interesting subject for a variety of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multiple steps:
Formation of the benzyloxy intermediate: This involves the reaction of a benzyl alcohol derivative with a suitable activating agent to form the benzyloxy group.
Introduction of the piperazine ring: The piperazine-1-carbonyl group is introduced through a coupling reaction, often using an acid chloride or an activated ester.
Attachment of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl phenyl moiety.
Construction of the pyridin-4-one core: This step involves cyclization reactions to form the pyridin-4-one structure, followed by any necessary purifications to isolate the desired compound.
Industrial Production Methods: Industrial production methods often focus on optimizing the yields and purity of the compound. Techniques such as flow chemistry, automated synthesis, and the use of industrial-scale reactors can be employed to streamline the production process. Optimized reaction conditions, catalysts, and solvent systems are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at various functional groups, such as the carbonyl group in the piperazine ring, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl phenyl or benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Conditions involving halogenated reagents, acids, bases, or other activating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and is often used in studies exploring novel synthetic routes and reaction mechanisms.
Biology: The compound's structure allows it to interact with various biological targets, making it a subject of research in fields such as enzymology, receptor binding studies, and signal transduction pathways.
Medicine: Its potential pharmacological properties are investigated for therapeutic applications, including potential roles as an enzyme inhibitor, receptor modulator, or a starting point for drug development.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial chemicals due to its diverse functional groups and reactivity.
Mechanism of Action
Comparing 5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one with similar compounds highlights its unique features:
Structural Uniqueness: The combination of the benzyloxy, trifluoromethyl phenyl, piperazine-1-carbonyl, and pyridin-4-one groups distinguishes it from other compounds with only some of these features.
Reactivity: Its reactivity patterns are distinct due to the specific arrangement of functional groups, making it suitable for unique synthetic and biological applications.
Functional Versatility: The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, enhancing its utility in various research fields.
Comparison with Similar Compounds
Pyridin-4-one derivatives: Compounds with similar pyridin-4-one cores but different substituents.
Piperazine-1-carbonyl compounds: Molecules containing the piperazine-1-carbonyl group with variations in other parts of the structure.
Trifluoromethyl phenyl derivatives: Compounds featuring the trifluoromethyl phenyl group with different functional groups attached.
That's a wrap! If there's anything more you want to delve into or need clarification on, just let me know.
Properties
IUPAC Name |
5-phenylmethoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3/c25-24(26,27)18-7-4-8-19(13-18)29-9-11-30(12-10-29)23(32)20-14-21(31)22(15-28-20)33-16-17-5-2-1-3-6-17/h1-8,13-15H,9-12,16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMSVDPFEZBHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.